molecular formula C16H10N4O3 B5624951 N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide

N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B5624951
M. Wt: 306.27 g/mol
InChI Key: NULMNAYKUZEVJG-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to form the desired compound. The reaction conditions often include heating the mixture in ethanol or acetonitrile for a few hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various substituted derivatives of the benzo[de]isoquinoline-1,3-dione core, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to participate in photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes, which are crucial for its function as a chemosensor . These processes involve the transfer of electrons or charges within the molecule, leading to changes in its chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[de]isoquinoline-1,3-dione, such as:

Uniqueness

N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

N-(1,3-dioxobenzo[de]isoquinolin-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3/c21-14(12-7-8-17-18-12)19-20-15(22)10-5-1-3-9-4-2-6-11(13(9)10)16(20)23/h1-8H,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULMNAYKUZEVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)NC(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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